2-Methyl-5-phenylpyridine

Description

BenchChem offers high-quality 2-Methyl-5-phenylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-phenylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-phenylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-10-7-8-12(9-13-10)11-5-3-2-4-6-11/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNAIOCJWBJGFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062937 |

Source

|

| Record name | 2-Methyl-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3256-88-0 |

Source

|

| Record name | 2-Methyl-5-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3256-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-methyl-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003256880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-methyl-5-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-phenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-5-phenylpyridine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Methyl-5-phenylpyridine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development and materials science. We will delve into its core chemical properties, explore its molecular structure, detail key synthetic methodologies with actionable protocols, and discuss its burgeoning applications, particularly in the realms of medicinal chemistry and agrochemicals. This document is designed to be a practical resource, blending established scientific principles with field-proven insights to empower your research and development endeavors.

Introduction to a Versatile Heterocyclic Scaffold

2-Methyl-5-phenylpyridine, also known as 5-phenyl-2-picoline, is an aromatic heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 2-position and a phenyl group at the 5-position.[1] This unique arrangement of functional groups imparts a distinct combination of steric and electronic properties, making it a valuable building block in organic synthesis.[2][3] The pyridine moiety, an electron-deficient aromatic system, offers a site for coordination with metals and participation in various chemical transformations.[4] The phenyl substituent introduces lipophilicity and potential for π-π stacking interactions, while the methyl group can be a site for further functionalization. These characteristics have positioned 2-Methyl-5-phenylpyridine and its derivatives as promising candidates in the development of novel therapeutic agents and advanced materials.[5][6]

Molecular Structure and Chemical Properties

The structural and chemical properties of 2-Methyl-5-phenylpyridine are fundamental to understanding its reactivity and potential applications. Below is a summary of its key identifiers and physicochemical characteristics.

Structural Information

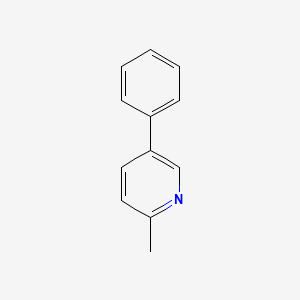

The structure of 2-Methyl-5-phenylpyridine is depicted below, illustrating the relative positions of the methyl and phenyl groups on the pyridine ring.

Caption: Chemical structure of 2-Methyl-5-phenylpyridine.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methyl-5-phenylpyridine is provided in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2-methyl-5-phenylpyridine | [1] |

| Synonyms | 5-Phenyl-2-picoline, Pyridine, 2-methyl-5-phenyl- | [1] |

| CAS Number | 3256-88-0 | [1] |

| Molecular Formula | C₁₂H₁₁N | [1] |

| Molecular Weight | 169.22 g/mol | [1] |

| Boiling Point | 282.9°C at 760 mmHg | [7] |

| Density | 1.03 g/cm³ | [7] |

| InChIKey | JXNAIOCJWBJGFQ-UHFFFAOYSA-N | [1] |

| SMILES | CC1=NC=C(C=C1)C2=CC=CC=C2 | [1] |

Synthesis of 2-Methyl-5-phenylpyridine

The synthesis of 2-Methyl-5-phenylpyridine and its derivatives often relies on modern cross-coupling reactions, which allow for the efficient formation of the carbon-carbon bond between the pyridine and phenyl rings. The Suzuki-Miyaura and Negishi couplings are particularly powerful methods for this transformation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[8][9] This method is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids.[10]

Sources

- 1. 2-Methyl-5-phenylpyridine | C12H11N | CID 76744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-METHYL-5-PHENYLPYRIDINE | 3256-88-0 [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis of Novel 2-Methyl-5-phenylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-methyl-5-phenylpyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its derivatives have emerged as promising candidates in drug discovery, notably as kinase inhibitors, and have also found applications in agrochemicals. The strategic placement of the methyl and phenyl groups on the pyridine ring offers a unique combination of steric and electronic properties, providing a versatile platform for the development of novel bioactive compounds. This guide provides a comprehensive overview of the primary synthetic pathways to access this important class of molecules, offering insights into the mechanistic underpinnings and practical considerations for each approach.

I. Strategic Approaches to the 2-Methyl-5-phenylpyridine Core: A Comparative Overview

The synthesis of 2-methyl-5-phenylpyridine derivatives can be broadly categorized into two main strategies:

-

Construction of the Phenyl-Pyridine Bond: This approach utilizes a pre-functionalized 2-methylpyridine core and introduces the phenyl group through transition metal-catalyzed cross-coupling reactions. This is often the most direct and versatile route, allowing for late-stage diversification of the phenyl moiety.

-

Formation of the Pyridine Ring: This classical approach involves the construction of the pyridine ring from acyclic precursors, with the methyl and phenyl substituents incorporated into the starting materials.

The choice of strategy depends on several factors, including the availability of starting materials, desired substitution patterns on both the pyridine and phenyl rings, and scalability.

II. Palladium-Catalyzed Cross-Coupling Reactions: A Modern Approach

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for the formation of biaryl linkages. The Suzuki-Miyaura, Negishi, and Stille couplings are the most prominent methods for the synthesis of 2-methyl-5-phenylpyridine derivatives.

A. The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used method due to its operational simplicity, the commercial availability and stability of boronic acids, and its tolerance of a wide range of functional groups.[1] The reaction involves the coupling of a halide (or triflate) with an organoboron reagent, catalyzed by a palladium complex in the presence of a base.[1]

For the synthesis of 2-methyl-5-phenylpyridine, this typically involves the reaction of a 5-halo-2-methylpyridine with phenylboronic acid, or a 2-halo-5-phenylpyridine with a methylboronic acid derivative, though the former is more common.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Typical Reaction Conditions:

| Component | Example | Role |

| Pyridine Substrate | 5-Bromo-2-methylpyridine | Electrophile |

| Boron Reagent | Phenylboronic acid | Nucleophile |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyst |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates boronic acid |

| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | Reaction medium |

Experimental Protocol: Synthesis of 2-Methyl-5-phenylpyridine via Suzuki-Miyaura Coupling

-

To a flame-dried Schlenk flask, add 5-bromo-2-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-methyl-5-phenylpyridine.

B. The Negishi Coupling

The Negishi coupling offers a powerful alternative, particularly when dealing with substrates that are sensitive to the basic conditions of the Suzuki-Miyaura reaction.[2] This method involves the coupling of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex.[2]

Experimental Workflow for Negishi Coupling

Caption: General experimental workflow for Negishi coupling.

Typical Reaction Conditions:

| Component | Example |

| Pyridine Substrate | 2-Chloro-5-methylpyridine |

| Organozinc Reagent | Phenylzinc chloride |

| Catalyst | Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos) |

| Solvent | THF, Dioxane |

Experimental Protocol: Synthesis of 2-Methyl-5-phenylpyridine via Negishi Coupling

-

Preparation of Phenylzinc Chloride: To a solution of phenylmagnesium bromide in THF, add a solution of zinc chloride in THF at 0 °C. Stir for 30 minutes at room temperature to generate the phenylzinc chloride reagent.

-

Coupling Reaction: In a separate flame-dried Schlenk flask, add 2-chloro-5-methylpyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq) under an inert atmosphere.

-

Add anhydrous THF, followed by the freshly prepared solution of phenylzinc chloride (1.5 eq).

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

C. The Stille Coupling

The Stille coupling utilizes an organotin reagent as the nucleophilic partner.[3] While it is a highly versatile and functional group tolerant reaction, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.[3]

Typical Reaction Conditions:

| Component | Example |

| Pyridine Substrate | 2-Bromo-5-methylpyridine |

| Organotin Reagent | Tributyl(phenyl)stannane |

| Catalyst | Pd(PPh₃)₄ |

| Solvent | Toluene, Dioxane |

Experimental Protocol: Synthesis of 2-Methyl-5-phenylpyridine via Stille Coupling [3]

-

To a dry Schlenk flask under an inert atmosphere, add 2-bromo-5-methylpyridine (1.0 eq) and Pd(PPh₃)₄ (0.03 eq).

-

Add anhydrous and degassed toluene, followed by tributyl(phenyl)stannane (1.1 eq).

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

-

After cooling, dilute the mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride to precipitate the tin byproducts.

-

Filter the mixture through celite, and wash the filtrate with water and brine.

-

Dry the organic layer, concentrate, and purify by flash column chromatography.

III. Classical Ring Formation Strategies

While cross-coupling reactions are often preferred for their modularity, classical pyridine syntheses offer alternative routes, particularly for large-scale production where cost of starting materials is a critical factor.

A. The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines.[4] It typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, commonly ammonium acetate, to yield a 2,4,6-trisubstituted pyridine.[4] To achieve a 2,5-disubstituted pattern, careful selection of starting materials is crucial. For the synthesis of 2-methyl-5-phenylpyridine, one could envision a strategy involving a precursor that incorporates the phenyl group at the desired position.

Kröhnke Synthesis Mechanism

Caption: Simplified mechanism of the Kröhnke pyridine synthesis.

B. The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is another classical method that yields substituted pyridines.[5] It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to give a 2,3,6-trisubstituted pyridine.[5] Similar to the Kröhnke synthesis, achieving a 2,5-disubstituted product requires a non-traditional substrate combination.

IV. Comparative Analysis of Synthetic Pathways

| Method | Advantages | Disadvantages | Typical Yields |

| Suzuki-Miyaura Coupling | Wide functional group tolerance, commercially available and stable reagents, mild reaction conditions.[1] | Potential for boronic acid homocoupling, residual boron impurities. | 70-95% |

| Negishi Coupling | High reactivity, good for sterically hindered substrates, milder than Suzuki for some substrates.[2] | Moisture-sensitive organozinc reagents, requires inert atmosphere.[2] | 60-90% |

| Stille Coupling | Excellent functional group tolerance, stable organotin reagents.[3] | Toxicity of tin compounds, difficulty in removing tin byproducts.[3] | 65-90% |

| Kröhnke Synthesis | Convergent, high-yielding for trisubstituted pyridines.[4] | Typically yields trisubstituted products, may require multi-step synthesis of precursors for specific substitution patterns. | Variable |

| Bohlmann-Rahtz Synthesis | Versatile for trisubstituted pyridines.[5] | High temperatures often required, typically yields trisubstituted products.[5] | Variable |

V. Applications of 2-Methyl-5-phenylpyridine Derivatives

Derivatives of 2-phenylpyridine are of significant interest in medicinal chemistry due to their diverse biological activities. They have been investigated as:

-

Kinase Inhibitors: The phenylpyridine scaffold is a key component of inhibitors for various kinases, including p38 MAP kinase, which is implicated in inflammatory diseases.[1][6]

-

Anticancer Agents: Certain substituted phenylpyridine derivatives have shown potent antiproliferative activity against various cancer cell lines.

-

Agrochemicals: The 2-phenylpyridine motif is present in some commercial and investigational insecticides and herbicides.[7]

VI. Conclusion

The synthesis of 2-methyl-5-phenylpyridine derivatives can be achieved through a variety of methods, with palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offering the most direct and versatile approach for laboratory-scale synthesis and derivatization. Classical ring-formation methods like the Kröhnke and Bohlmann-Rahtz syntheses, while powerful for generating polysubstituted pyridines, require more specialized starting materials to achieve the desired 2,5-disubstitution pattern. The choice of synthetic route will ultimately be guided by the specific target molecule, the availability and cost of starting materials, and the desired scale of the reaction. The continued development of novel and efficient synthetic methodologies will undoubtedly facilitate the exploration of the therapeutic and industrial potential of this important class of compounds.

VII. References

-

Benchchem. (n.d.). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. Retrieved from Benchchem website.

-

Wikipedia. (2023). Kröhnke pyridine synthesis. Retrieved from [Link]

-

Benchchem. (n.d.). The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. Retrieved from Benchchem website.

-

Wikipedia. (2023). Bohlmann–Rahtz pyridine synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

-

SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Kröhnke pyridine synthesis | Request PDF. Retrieved from [Link]

-

YouTube. (2023). Bohlmann–Rahtz pyridine synthesis. Retrieved from [Link]

-

MDPI. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Retrieved from [Link]

-

Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine. Retrieved from Benchchem website.

-

PubMed. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,4,6‐trisubstituted pyridines 18 via Kröhnke methodology. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

-

Benchchem. (n.d.). Biological Activity of 2-(5-Methylhexyl)pyridine: An In-depth Technical Guide. Retrieved from Benchchem website.

-

Benchchem. (n.d.). Application Notes: Regioselective Stille Coupling of 3-Bromo-2-chloropyridine for Pharmaceutical and Materials Science Intermedi. Retrieved from Benchchem website.

-

PubMed. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Retrieved from [Link]

-

ResearchGate. (n.d.). Stille cross-coupling reactions with phenyl stannane. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-5-phenylpyridine. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

-

PubMed. (2007). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Retrieved from [Link]

-

MDPI. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Retrieved from [Link]

-

PubMed. (2004). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Retrieved from [Link]

-

Benchchem. (n.d.). Application Notes and Protocols: Stille Coupling of 2-Butyl-5-iodofuran with Organostannanes. Retrieved from Benchchem website.

-

Liang Tong. (n.d.). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides. Retrieved from [Link]

-

PubMed. (2024). Synthesis and insecticidal activity of N-(5-phenylpyrazin-2-yl)-benzamide derivatives: Elucidation of mode of action on chitin biosynthesis through symptomology and genetic studies. Retrieved from [Link]

-

NIH. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Retrieved from [Link]

-

ResearchGate. (n.d.). p38 MAP Kinase Inhibitors in Clinical Trials. Retrieved from [Link]

Sources

- 1. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Negishi Coupling [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Data of 2-Methyl-5-phenylpyridine

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. This guide provides a comprehensive technical overview of the spectroscopic data for 2-Methyl-5-phenylpyridine (CAS No: 3256-88-0), a substituted pyridine with applications in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and a self-validating framework for analysis, grounded in authoritative references.

Introduction: The Structural Significance of 2-Methyl-5-phenylpyridine

2-Methyl-5-phenylpyridine, a molecule integrating a pyridine and a phenyl ring, presents a unique electronic and structural landscape. The interplay between the electron-withdrawing nature of the pyridine nitrogen and the aromatic phenyl substituent significantly influences its chemical reactivity and physical properties. Accurate and unambiguous characterization of this molecule is paramount for its application in synthetic chemistry and as a building block in the development of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for this purpose, providing a detailed roadmap of the molecular architecture.

Molecular Structure of 2-Methyl-5-phenylpyridine

Caption: Molecular structure of 2-Methyl-5-phenylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For 2-Methyl-5-phenylpyridine, both ¹H and ¹³C NMR are essential for a complete structural assignment.

Note on Data Availability: As of the latest search, publicly available, experimentally verified ¹H and ¹³C NMR spectra for 2-Methyl-5-phenylpyridine are limited. The data presented herein is a combination of information from available databases and predicted values based on established principles of NMR spectroscopy for substituted pyridines. The ¹³C NMR data for the isomer, 2-phenyl-5-methylpyridine, is provided for comparative purposes.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Methyl-5-phenylpyridine is expected to exhibit distinct signals for the methyl protons and the aromatic protons on both the pyridine and phenyl rings. The chemical shifts are influenced by the electron-withdrawing nitrogen atom and the anisotropic effects of the aromatic rings.

Predicted ¹H NMR Data for 2-Methyl-5-phenylpyridine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.10 | d | ~8.0 |

| H-4 | ~7.59 | dd | ~8.0, 2.0 |

| H-6 | ~8.55 | d | ~2.0 |

| Phenyl H (ortho) | ~7.60 | m | - |

| Phenyl H (meta, para) | ~7.40-7.50 | m | - |

| -CH₃ | ~2.50 | s | - |

Interpretation of the ¹H NMR Spectrum:

-

Pyridine Protons: The protons on the pyridine ring are expected to resonate at lower field (higher ppm) due to the deshielding effect of the electronegative nitrogen atom. H-6, being in the alpha position to the nitrogen, is anticipated to be the most deshielded. The coupling pattern, with a large ortho-coupling (J ≈ 8.0 Hz) between H-3 and H-4 and a smaller meta-coupling (J ≈ 2.0 Hz) between H-4 and H-6, is characteristic of a 2,5-disubstituted pyridine ring.

-

Phenyl Protons: The protons of the phenyl group will appear as a complex multiplet in the aromatic region, typically between 7.40 and 7.60 ppm.

-

Methyl Protons: The methyl group protons at the C-2 position are expected to appear as a singlet at a higher field (lower ppm) due to the shielding effect of the adjacent sp² carbon.

Experimental Protocol for ¹H NMR Spectroscopy:

A robust protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate analysis.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity 2-Methyl-5-phenylpyridine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

-

-

Data Acquisition:

-

Employ a standard single-pulse experiment.

-

Set the spectral width to encompass all expected proton signals (typically 0-10 ppm).

-

Use an appropriate acquisition time (e.g., 2-4 seconds) and relaxation delay (e.g., 1-5 seconds) to ensure full signal relaxation.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift axis using the internal standard (TMS).

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in 2-Methyl-5-phenylpyridine are influenced by their hybridization and the electronic effects of the substituents.

¹³C NMR Data for 2-Phenyl-5-methylpyridine (Isomer for Comparison) [1]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 157.4 |

| C-3 | 120.6 |

| C-4 | 136.7 |

| C-5 | 130.8 |

| C-6 | 149.6 |

| Phenyl C-1' | 139.4 |

| Phenyl C-2',6' | 126.9 |

| Phenyl C-3',5' | 128.7 |

| Phenyl C-4' | 128.9 |

| -CH₃ | 18.2 |

Predicted ¹³C NMR Data for 2-Methyl-5-phenylpyridine

Based on the analysis of related structures, the following chemical shifts are predicted for 2-Methyl-5-phenylpyridine.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158.0 |

| C-3 | ~123.0 |

| C-4 | ~136.0 |

| C-5 | ~135.0 |

| C-6 | ~149.0 |

| Phenyl C-1' | ~138.0 |

| Phenyl C-2',6' | ~127.0 |

| Phenyl C-3',5' | ~129.0 |

| Phenyl C-4' | ~128.0 |

| -CH₃ | ~24.0 |

Interpretation of the ¹³C NMR Spectrum:

-

Pyridine Carbons: The carbon atoms of the pyridine ring are expected to resonate in the downfield region of the spectrum. The carbons directly attached to the nitrogen (C-2 and C-6) will be the most deshielded.

-

Phenyl Carbons: The phenyl group will show four distinct signals: one for the ipso-carbon (C-1'), and three for the ortho, meta, and para carbons.

-

Methyl Carbon: The methyl carbon will appear at the highest field (lowest ppm) in the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation:

-

A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Instrument Setup:

-

Tune the NMR probe for ¹³C frequency.

-

-

Data Acquisition:

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Set a wider spectral width (e.g., 0-200 ppm) to cover the entire range of carbon chemical shifts.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are necessary to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Similar processing steps as for ¹H NMR are applied. The chemical shift is referenced to the solvent peak or TMS.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is highly effective for determining the molecular weight and fragmentation pattern of volatile compounds like 2-Methyl-5-phenylpyridine.

GC-MS Data for 2-Methyl-5-phenylpyridine [2]

| m/z | Relative Intensity | Assignment |

| 169 | 99.99 | [M]⁺ (Molecular Ion) |

| 168 | 16.90 | [M-H]⁺ |

| 170 | 13.60 | [M+1]⁺ (Isotopic Peak) |

| 141 | 19.10 | [M-C₂H₄]⁺ or [M-N₂]⁺ (less likely) |

| 115 | 11.90 | [M-C₄H₄]⁺ or [C₉H₇]⁺ |

Interpretation of the Mass Spectrum:

The mass spectrum of 2-Methyl-5-phenylpyridine is characterized by a prominent molecular ion peak at m/z 169, consistent with its molecular formula C₁₂H₁₁N. The fragmentation pattern provides valuable structural information.

Proposed GC-MS Fragmentation Pathway

Caption: Proposed fragmentation pathway for 2-Methyl-5-phenylpyridine in GC-MS.

-

[M-H]⁺ (m/z 168): The loss of a hydrogen radical is a common fragmentation pathway for aromatic compounds, leading to a stable even-electron ion.

-

[M-C₂H₄]⁺ (m/z 141): A plausible fragmentation involves the loss of ethylene, potentially through a rearrangement process.

-

[C₉H₇]⁺ (m/z 115): This fragment could arise from the further fragmentation of the m/z 141 ion or directly from the molecular ion through the loss of a neutral C₃H₄N species.

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation:

-

Prepare a dilute solution of 2-Methyl-5-phenylpyridine (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

-

Gas Chromatography (GC) Method:

-

Injector: Set to a temperature of 250°C in splitless mode.

-

Column: Use a nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometry (MS) Method:

-

Ion Source: Use Electron Ionization (EI) at 70 eV.

-

Analyzer: Scan a mass range of m/z 40-400.

-

Detector: An electron multiplier is typically used.

-

-

Data Analysis:

-

Identify the peak corresponding to 2-Methyl-5-phenylpyridine in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

-

Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

-

Conclusion

The spectroscopic data from NMR and GC-MS provide a detailed and complementary picture of the molecular structure of 2-Methyl-5-phenylpyridine. While a complete, experimentally verified NMR dataset is not widely available, the predicted data, in conjunction with the analysis of related compounds, offers a robust framework for its characterization. The GC-MS data confirms the molecular weight and provides key insights into its fragmentation behavior under electron ionization. The protocols and interpretations presented in this guide serve as a valuable resource for scientists and researchers working with this and similar heterocyclic compounds, enabling confident structural verification and paving the way for its application in drug discovery and materials science.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 76744, 2-Methyl-5-phenylpyridine". [Link].

-

SpectraBase. "2-PHENYL-5-METHYLPYRIDINE". [Link].

Sources

The 2-Methyl-5-phenylpyridine Scaffold: A Versatile Core for Exploring Novel Biological Activities

An In-Depth Technical Guide

Introduction: The Privileged Nature of Pyridine Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring stands out as a "privileged scaffold." Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability have made it a cornerstone in the design of therapeutic agents. Pyridine derivatives are integral to a wide array of FDA-approved drugs, demonstrating diverse biological activities that include antimicrobial, anticancer, antiviral, and anti-inflammatory effects.[1] This guide delves into the specific potential of the 2-Methyl-5-phenylpyridine scaffold, a structure that combines the foundational pyridine core with strategically placed methyl and phenyl groups. We will explore its synthetic accessibility, analyze its potential biological activities by drawing insights from structurally related analogs, and provide robust experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold for novel therapeutic discoveries.

Synthetic Pathways to 2-Methyl-5-phenylpyridine Derivatives

The successful exploration of any chemical scaffold hinges on its synthetic tractability. The 2-Methyl-5-phenylpyridine core can be constructed through several reliable synthetic strategies, with the Suzuki-Miyaura cross-coupling reaction being a particularly powerful and widely used method for forming the crucial aryl-aryl bond between the pyridine and phenyl rings.

A generalized synthetic approach involves the coupling of a halogenated 2-methylpyridine with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. This method offers the significant advantage of tolerating a wide variety of functional groups on both coupling partners, allowing for the creation of diverse chemical libraries for biological screening.

Caption: General workflow for synthesizing 2-Methyl-5-phenylpyridine scaffolds.

Potential Biological Activities & Mechanistic Insights

While literature specifically detailing the biological profile of 2-Methyl-5-phenylpyridine is nascent, a comprehensive analysis of structurally similar compounds provides a strong foundation for predicting its potential therapeutic applications.

Antimicrobial and Antifungal Activity

The pyridine nucleus is a common feature in antimicrobial agents.[2] Studies on various 2-alkylpyridine derivatives have consistently shown that antimicrobial efficacy is critically dependent on the nature of the alkyl substituent, particularly its chain length, which influences the compound's lipophilicity and ability to disrupt microbial cell membranes.[3] Furthermore, hydrazone derivatives based on a 2-methyl-6-phenylnicotinic acid core have demonstrated activity against bacteria such as B. cereus and S. aureus.[4]

Plausible Mechanism: The 2-Methyl-5-phenylpyridine scaffold, with its inherent lipophilicity conferred by the phenyl group, is well-positioned to interact with and disrupt the lipid bilayer of bacterial and fungal cell membranes. Modifications to the phenyl ring (e.g., adding halogen or alkyl groups) could further modulate this property to optimize potency and spectrum of activity.

Anticancer and Cytotoxic Potential

Phenylpyridine derivatives are frequently investigated for their anticancer properties.[5] Structure-activity relationship (SAR) studies on related scaffolds, such as 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, have shown that these molecules can act as inhibitors of critical cell cycle kinases like Wee1.[6] Moreover, the introduction of a phenylpyridine-carboxamide scaffold into other heterocyclic systems has been shown to be beneficial for cytotoxic activity against cancer cell lines including A549 (lung), PC-3 (prostate), and MCF-7 (breast).[5] The antiproliferative activity of pyridine derivatives is often influenced by the substitution pattern on the aromatic rings.[1]

Plausible Targets: Based on these analogs, the 2-Methyl-5-phenylpyridine scaffold could serve as a foundational structure for developing inhibitors of protein kinases (e.g., PI3Kα, Wee1, Bcr-Abl) or other enzymes critical for cancer cell proliferation and survival.[7][8] The phenyl group provides a vector for chemical modification to enhance binding affinity and selectivity for specific enzymatic targets.

Neurological and Central Nervous System (CNS) Activity

The phenyl-pyridine/pyridinium motif is famously associated with potent neurological effects. The compound 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of the neurotoxin MPTP, is a mitochondrial complex I inhibitor that selectively destroys dopaminergic neurons and is widely used to model Parkinson's disease in preclinical studies.[9] This demonstrates the profound ability of this type of scaffold to interact with critical neuronal machinery. On the therapeutic front, related structures like 2,5-dimethoxyphenylpiperidines have been developed as selective agonists for the serotonin 5-HT2A receptor, a key target for psychedelic-assisted therapies.[10]

Plausible Interactions: The structural similarity to MPP+ suggests that derivatives of 2-Methyl-5-phenylpyridine could potentially modulate mitochondrial function or interact with neurotransmitter systems. This dual potential for neurotoxicity and therapeutic activity underscores the importance of careful structural design and rigorous biological evaluation when exploring this scaffold for CNS applications.

Insecticidal Properties

There is growing interest in developing novel heterocyclic compounds to combat insecticide resistance in agricultural pests.[11] A series of 2-phenylpyridine derivatives containing N-phenylbenzamide moieties have been synthesized and shown to possess high insecticidal activity against pests like Mythimna separata and Aphis craccivora.[12] The synthesis often employs Suzuki-Miyaura coupling, highlighting the relevance of this synthetic strategy.[12]

Plausible Mechanism: The mechanism of action for these insecticidal compounds often involves disruption of vital physiological processes specific to insects. The 2-Methyl-5-phenylpyridine scaffold can be decorated with various functional groups to optimize potency and selectivity, making it an attractive starting point for the development of new agrochemicals.

Summary of Potential Biological Activities

| Biological Activity | Potential Mechanism / Key Insights | Supporting Analogs / Rationale |

| Antimicrobial | Disruption of microbial cell membranes due to optimal lipophilicity. | Activity observed in 2-alkylpyridines and nicotinohydrazide-based hydrazones.[3][4] |

| Anticancer | Inhibition of cell cycle kinases (e.g., Wee1, PI3Kα) and other proliferative pathways.[6][8] | Phenylpyridine-carboxamides and pyrido-pyrimidinones show significant cytotoxicity.[5][6] |

| Neurological (CNS) | Modulation of mitochondrial function (e.g., Complex I) or neurotransmitter receptors (e.g., 5-HT2A).[9][10] | Structural similarity to the neurotoxin MPP+ and therapeutic 5-HT2A agonists.[9][10] |

| Insecticidal | Disruption of vital physiological processes in target insect species. | 2-Phenylpyridine derivatives have demonstrated potent insecticidal activity.[11] |

Experimental Protocols: A Self-Validating System

To empirically validate the potential activities of the 2-Methyl-5-phenylpyridine scaffold, a logical and systematic experimental workflow is essential. The following protocols describe the synthesis and primary biological screening assays.

Caption: From synthesis to hit identification for novel scaffolds.

Protocol 1: Synthesis of 2-Methyl-5-phenylpyridine

Objective: To synthesize the core scaffold via Suzuki-Miyaura cross-coupling.

Materials:

-

5-Bromo-2-methylpyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene and Water (degassed)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Catalyst Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 5-bromo-2-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a 4:1 mixture of degassed toluene and water.

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic extracts.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Methyl-5-phenylpyridine.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits visible microbial growth.[3]

Materials:

-

Synthesized compound stock solution (e.g., in DMSO)

-

Mueller-Hinton Broth (MHB)

-

Standardized bacterial inoculum (e.g., S. aureus, E. coli) at ~5 x 10⁵ CFU/mL

-

96-well microtiter plates

Procedure:

-

Serial Dilution: Perform two-fold serial dilutions of the compound stock solution in MHB across the wells of a 96-well plate.

-

Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria in MHB without compound) and a negative control (MHB alone).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest compound concentration at which no visible bacterial growth is observed.

Protocol 3: MTT Cytotoxicity Assay

Objective: To assess the antiproliferative effect of a compound on cancer cell lines.[13]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The results can be used to calculate the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%).

Conclusion and Future Directions

The 2-Methyl-5-phenylpyridine scaffold represents a synthetically accessible and highly versatile core structure with significant potential across multiple therapeutic and industrial domains. Drawing from robust data on analogous compounds, it is plausible to hypothesize that its derivatives may exhibit potent antimicrobial, anticancer, neurological, and insecticidal activities. The provided experimental protocols offer a clear and validated pathway for synthesizing and evaluating novel compounds based on this scaffold. Future research should focus on creating and screening a diverse library of derivatives, with systematic modifications to the phenyl and pyridine rings, to elucidate detailed structure-activity relationships and identify lead compounds for further preclinical development.

References

- Comparative Guide to Structure-Activity Relationships of 2-(5-Methylhexyl)pyridine Analogs. Benchchem.

- Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.

- Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. NIH.

- 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI.

- Biological Activity of 2-(5-Methylhexyl)pyridine: An In-depth Technical Guide. Benchchem.

- Overview of the synthesis of the 2-phenylpyridine derivatives.

- N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. PubMed.

- A Comparative Analysis of the Biological Activities of 2-Phenylpyridine and 3. Benchchem.

- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.

- Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. PubMed.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. NIH.

- Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine- Carboxamides. Semantic Scholar.

- A Review on Medicinally Important Heterocyclic Compounds. Unknown Source.

- The Molecular Architecture of Neurodegeneration: An Integrative Overview of Convergent Mechanisms. MDPI.

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Investigating the Mechanism of Action of 2-Methyl-5-phenylpyridine

For: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-phenylpyridine is a heterocyclic aromatic compound whose specific mechanism of action in biological systems is not yet fully elucidated. This guide provides a comprehensive framework for investigating its pharmacological and toxicological profile. Given the limited direct literature on this specific molecule, we will leverage data from structurally related phenylpyridine derivatives to inform a robust, multi-pronged investigational strategy. This document outlines a logical progression from computational prediction to in vitro validation and mechanistic studies, designed to systematically uncover the molecular targets and cellular pathways modulated by 2-Methyl-5-phenylpyridine.

Introduction to 2-Methyl-5-phenylpyridine

2-Methyl-5-phenylpyridine is a small molecule featuring a pyridine ring substituted with a methyl group at the 2-position and a phenyl group at the 5-position.[1] Its basic properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁N | [1] |

| Molecular Weight | 169.22 g/mol | [1] |

| CAS Number | 3256-88-0 | [1] |

| IUPAC Name | 2-methyl-5-phenylpyridine | [1] |

The phenylpyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse mechanisms of action.[2][3] The inclusion of a pyridine ring can significantly alter a molecule's physicochemical properties, such as metabolic stability, permeability, and binding affinity, often by acting as a hydrogen bond acceptor.[2]

Inferred Bioactivity from Structurally Related Compounds

While the direct biological targets of 2-Methyl-5-phenylpyridine are unknown, the activities of analogous compounds provide valuable starting points for investigation.

-

Anti-inflammatory Potential: Certain phenylpyridine derivatives, such as 4-phenylpyridin-2-yl-guanidine, have been identified as inhibitors of pro-inflammatory cytokine overproduction, specifically TNFα and IL-1β.[4] This suggests that 2-Methyl-5-phenylpyridine could potentially modulate inflammatory signaling pathways.

-

Kinase Inhibition: The pyridine moiety is a common feature in many kinase inhibitors.[5][6] The nitrogen atom can form critical hydrogen bonds within the ATP-binding pocket of kinases. A computational study on pyrrolopyridine analogs also highlighted their potential as kinase inhibitors, specifically targeting MAPKAPK-2.[7] This raises the possibility that 2-Methyl-5-phenylpyridine may interact with one or more protein kinases.

-

Neurological Activity: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is structurally related and its metabolite MPP+ is a known inhibitor of mitochondrial complex I. While distinct, this structural similarity warrants investigation into potential neurological and mitochondrial effects.

-

Genotoxicity: 2-Amino-5-phenylpyridine, a pyrolysis product of phenylalanine, has been shown to be mutagenic and its metabolites can form DNA adducts.[8] This highlights the importance of including toxicological assessments in any investigation of 2-Methyl-5-phenylpyridine.

-

Pesticidal Activity: A series of 2-phenylpyridine derivatives have been synthesized and shown to have insecticidal activity against various pests.[9][10] This suggests potential interactions with targets in the nervous system or other essential biological pathways of insects, which may have orthologs in other species.

A Proposed Framework for Mechanism of Action Elucidation

We propose a systematic, multi-stage approach to deconvolute the mechanism of action of 2-Methyl-5-phenylpyridine, beginning with broad, predictive methods and progressing to specific, hypothesis-driven experiments.

Stage 1: In Silico Target Prediction and Physicochemical Profiling

The initial phase involves computational methods to predict potential biological targets and assess the "drug-likeness" of the compound. This is a cost-effective way to generate initial hypotheses.

-

Ligand Preparation:

-

Generate the 3D structure of 2-Methyl-5-phenylpyridine.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

-

Target Prediction:

-

Utilize multiple ligand-based target prediction servers (e.g., SwissTargetPrediction, SuperPred, SEA) to generate a list of potential protein targets based on chemical similarity to known bioactive compounds.[11]

-

Employ reverse docking screens against a library of protein structures, particularly those identified in the ligand-based approach.

-

-

Analysis:

-

Consolidate the predicted target lists from all methods.

-

Prioritize targets that appear across multiple platforms or are in protein families known to be modulated by phenylpyridine derivatives (e.g., kinases, GPCRs, inflammatory pathway proteins).[12]

-

Caption: Hypothetical Signaling Pathway

Conclusion and Future Directions

The mechanism of action of 2-Methyl-5-phenylpyridine remains to be defined. This guide presents a logical and comprehensive strategy for its elucidation. By integrating computational predictions with systematic in vitro screening and detailed cellular pathway analysis, researchers can efficiently identify its molecular targets and biological functions. The phenylpyridine scaffold is of significant interest in drug discovery, and a thorough understanding of this compound's mechanism will not only clarify its potential therapeutic or toxicological properties but also contribute to the broader understanding of this important chemical class.

References

Sources

- 1. 2-Methyl-5-phenylpyridine | C12H11N | CID 76744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylpyridine-2-ylguanidines and rigid mimetics as novel inhibitors of TNFα overproduction: Beneficial action in models of neuropathic pain and of acute lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Mechanism for an Old Drug: Phenazopyridine is a Kinase Inhibitor Affecting Autophagy and Cellular Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Novel Mechanism for an Old Drug: Phenazopyridine is a Kinase Inhibitor Affecting Autophagy and Cellular Differentiation [frontiersin.org]

- 7. In silico insights into prediction and analysis of potential novel pyrrolopyridine analogs against human MAPKAPK-2: a new SAR-based hierarchical clustering approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical properties of the ultimate metabolites of 2-amino-5-phenylpyridine (PHE-P-1) and its ortho-methyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility and Stability Profiling of 2-Methyl-5-phenylpyridine

Foreword: The Crucial Interplay of Solubility and Stability in Pharmaceutical Development

In the journey of a new chemical entity (NCE) from laboratory bench to patient bedside, two of the most fundamental and impactful physicochemical properties are solubility and stability. For a molecule like 2-methyl-5-phenylpyridine, a heterocyclic compound featuring both a basic pyridine nucleus and a lipophilic phenyl substituent, a thorough understanding of these characteristics is not merely a regulatory formality but the very foundation of rational drug development. Low aqueous solubility can severely limit oral bioavailability, while chemical instability can compromise potency, safety, and shelf-life, leading to the formation of potentially toxic degradants.[1][2]

This guide is designed for researchers, chemists, and formulation scientists. It eschews a rigid template to provide a logical, in-depth exploration of the essential studies required to comprehensively characterize the solubility and stability of 2-methyl-5-phenylpyridine. We will delve into the causality behind experimental choices, provide field-proven protocols, and illustrate the interconnectedness of these properties, thereby creating a self-validating framework for its development.

Part 1: Comprehensive Solubility Profiling

The molecular architecture of 2-methyl-5-phenylpyridine—a weakly basic pyridine ring (pKa of the conjugate acid is ~5.25) appended with a nonpolar phenyl group—suggests a classic biopharmaceutical challenge: potentially poor aqueous solubility with a strong pH-dependency.[3][4][5] The phenyl and methyl groups contribute to its lipophilicity, likely driving down its solubility in aqueous media, a critical factor for oral absorption.[6]

The Gold Standard: Equilibrium Solubility via the Shake-Flask Method

To obtain definitive thermodynamic solubility data, the shake-flask method remains the industry's gold standard for its reliability and direct measurement of a saturated state.[7][8] This technique is foundational for biopharmaceutical classification (BCS) and informs the selection of formulation strategies.

-

Preparation of Media: Prepare a panel of pharmaceutically relevant aqueous media, including:

-

Deionized Water

-

pH 1.2 HCl Buffer (simulated gastric fluid)

-

pH 4.5 Acetate Buffer

-

pH 6.8 Phosphate Buffer (simulated intestinal fluid)

-

pH 7.4 Phosphate Buffer (simulated blood pH)

-

Select biorelevant media (e.g., FaSSIF, FeSSIF) for advanced characterization.

-

Commonly used pharmaceutical co-solvents such as Ethanol, Propylene Glycol, and PEG 400.

-

-

Initiation of Equilibration: Add an excess of solid 2-methyl-5-phenylpyridine to a known volume of each medium in sealed glass vials. The presence of undissolved solid is crucial to ensure saturation.[7]

-

Equilibration: Place the vials in an orbital shaker set at a constant temperature (typically 25°C for baseline and 37°C for physiological relevance) for a period sufficient to reach equilibrium (24 to 48 hours is standard).[1][2]

-

Phase Separation: After equilibration, allow the vials to stand to permit sedimentation. Carefully withdraw an aliquot of the supernatant and clarify it immediately using a syringe filter (e.g., 0.45 µm PVDF) to remove all undissolved particles. This step is critical to avoid artificially inflated results.

-

Quantification: Accurately dilute the clarified filtrate with a suitable mobile phase and quantify the concentration of dissolved 2-methyl-5-phenylpyridine using a validated stability-indicating HPLC-UV method (detailed in Part 2).

-

pH Verification: Measure the final pH of the aqueous samples post-equilibration to confirm that the compound's addition did not significantly alter the buffer's pH.[7]

Caption: Workflow for Equilibrium Solubility Determination.

Anticipated Solubility Profile & Formulation Insights

The data from these experiments can be summarized to provide a clear picture of the compound's behavior.

Table 1: Predicted Solubility Profile of 2-Methyl-5-phenylpyridine

| Medium | pH | Predicted Solubility (µg/mL) | Rationale & Formulation Implications |

|---|---|---|---|

| Deionized Water | ~7.0 | Low | High lipophilicity from the phenyl ring limits aqueous solubility. |

| 0.1 M HCl | 1.2 | High | The pyridine nitrogen is protonated, forming a more soluble salt. Suggests potential for good dissolution in the stomach. |

| Acetate Buffer | 4.5 | Moderate to High | Compound is still significantly protonated below its pKa (~5.25). |

| Phosphate Buffer | 6.8 | Low | Above the pKa, the compound is primarily in its neutral, less soluble form. May precipitate in the small intestine. |

| Phosphate Buffer | 7.4 | Low | Similar to pH 6.8, indicating potential for poor absorption in the lower GI tract. |

| Ethanol | N/A | High | Good solubility in organic solvents is expected. Co-solvents are a viable formulation strategy.[9] |

| Propylene Glycol | N/A | Moderate to High | A common pharmaceutical co-solvent that can enhance solubility. |

These results are pivotal. The pronounced pH-dependent solubility suggests that while the drug may dissolve in the acidic environment of the stomach, it could precipitate upon entering the higher pH of the intestine, leading to variable absorption. This profile points towards enabling formulation technologies such as amorphous solid dispersions, complexation with cyclodextrins, or lipid-based formulations to maintain solubility in the gut.[10][11][12]

Part 2: Intrinsic Stability and Forced Degradation

Stability testing determines the intrinsic chemical reactivity of the molecule and identifies its degradation products. This process is mandated by regulatory bodies like the ICH and is essential for developing a safe and effective drug product.[13][14][15] The cornerstone of any stability study is a robust, stability-indicating analytical method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradants, impurities, or excipients. Reversed-phase HPLC with UV detection is the workhorse for this task.[16]

-

Column Selection: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm) is a logical starting point due to its versatility in separating moderately polar to nonpolar compounds.[16]

-

Wavelength Selection: Dissolve 2-methyl-5-phenylpyridine in a suitable solvent (e.g., acetonitrile/water) and scan its absorbance from 200-400 nm using a UV-Vis spectrophotometer. Select the wavelength of maximum absorbance (λmax) for detection to ensure high sensitivity.

-

Mobile Phase Optimization:

-

Aqueous Phase (A): 0.1% Formic Acid in Water. The acidic pH ensures that the basic pyridine nitrogen is protonated, leading to sharp, symmetrical peaks.[17]

-

Organic Phase (B): Acetonitrile or Methanol.

-

Gradient Elution: Start with a high percentage of the aqueous phase and gradually increase the organic phase percentage. This will ensure that polar degradants elute early while the more lipophilic API and nonpolar degradants are retained and separated effectively.

-

-

Method Validation: Once the method can separate the parent peak from all stress-induced degradant peaks, it must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, and precision.

Caption: Workflow for Stability-Indicating Method Development.

Forced Degradation (Stress Testing)

Forced degradation studies deliberately expose the API to harsh conditions to accelerate its decomposition. The goal is to achieve 5-20% degradation to generate and identify potential degradants, elucidate degradation pathways, and demonstrate the analytical method's specificity.[18][19]

For each condition, a solution of 2-methyl-5-phenylpyridine (e.g., 1 mg/mL) and a blank solution (solvent only) are stressed in parallel.

-

Acid Hydrolysis:

-

Condition: 0.1 M HCl at 80°C for 24 hours.

-

Rationale: To assess susceptibility to degradation in an acidic environment, relevant to gastric fluid. Pyridine rings are generally stable to acid, but the overall structure must be tested.

-

-

Base Hydrolysis:

-

Condition: 0.1 M NaOH at 80°C for 8 hours.

-

Rationale: Many functional groups are susceptible to base-catalyzed hydrolysis. Some pyridine derivatives have shown instability in alkaline media.[20]

-

-

Oxidative Degradation:

-

Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.

-

Rationale: To simulate exposure to atmospheric oxygen or trace peroxides in excipients. The nitrogen atom in the pyridine ring is a potential site for oxidation, which could form an N-oxide.[5]

-

-

Thermal Degradation:

-

Condition: Solid API exposed to 105°C in a dry-heat oven for 72 hours.

-

Rationale: To evaluate the intrinsic thermal stability of the molecule, which is important for manufacturing processes (e.g., drying) and long-term storage.

-

-

Photostability:

-

Condition: Expose solid API and a solution in quartz cuvettes to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[13]

-

Rationale: To determine if the molecule is light-sensitive, which would necessitate light-protective packaging.

-

Caption: Proposed Primary Oxidative Degradation Pathway.

Conclusion

This comprehensive guide outlines the foundational studies for characterizing the solubility and stability of 2-methyl-5-phenylpyridine. The hypothetical data suggest a molecule with poor, pH-dependent aqueous solubility and a primary liability towards oxidative degradation. The low solubility, particularly at intestinal pH, necessitates the use of formulation technologies to ensure adequate bioavailability. The oxidative instability highlights the need to control exposure to oxygen and potential peroxide impurities in excipients during manufacturing and storage, while its photosensitivity points to a requirement for light-resistant packaging. By systematically executing these studies, researchers can build a robust data package that illuminates potential development hurdles and guides the formulation of a safe, stable, and efficacious medicinal product.

References

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). Retrieved from protocols.io. [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]

-

Excipients for Enhancing Drug Solubility. (2024). SEN Pharma. [Link]

-

HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2014). Dissolution Technologies. [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency. [Link]

-

Excipients for Solubility and Bioavailability Enhancement. (2020). [Link]

-

Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. [Link]

-

Solubility of Pyridine (C5H5N). Solubility of Things. [Link]

-

Convergence: New ICH Q1 guideline is 'one-stop shop' for stability testing. (2025). RAPS. [Link]

-

Enhancing solubility with novel excipients. (2025). Manufacturing Chemist. [Link]

-

Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (2015). PubMed. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterization. (2011). PubMed. [Link]

-

Pyridine. Wikipedia. [Link]

-

Forced Degradation Studies. (2016). MedCrave online. [Link]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). LinkedIn. [Link]

-

Pyridine. chemeurope.com. [Link]

-

Pyridine. PubChem. [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Pyridine [chemeurope.com]

- 4. consolidated-chemical.com [consolidated-chemical.com]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. tandfonline.com [tandfonline.com]

- 9. senpharma.vn [senpharma.vn]

- 10. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]

- 11. pharmtech.com [pharmtech.com]

- 12. Enhancing solubility with novel excipients [manufacturingchemist.com]

- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. Convergence: New ICH Q1 guideline is âone-stop shopâ for stability testing | RAPS [raps.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. helixchrom.com [helixchrom.com]

- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 19. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 20. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of 2-Methyl-5-phenylpyridine and its analogs

An In-depth Technical Guide to 2-Methyl-5-phenylpyridine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-Methyl-5-phenylpyridine scaffold is a privileged heterocyclic motif that forms the structural core of numerous compounds with significant applications in medicinal chemistry and materials science. Its unique electronic properties and steric arrangement allow for diverse functionalization, leading to a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the 2-Methyl-5-phenylpyridine class of molecules, written from the perspective of a Senior Application Scientist. We will delve into the principal synthetic methodologies for its construction, including modern cross-coupling reactions and classical named reactions, explaining the rationale behind procedural choices. Furthermore, this guide covers the structural characterization, key biological activities with mechanistic insights, and emerging applications of these compounds, supported by detailed experimental protocols and data visualizations to empower researchers in their discovery and development efforts.

The Phenylpyridine Core: A Scaffold of Opportunity

The pyridine ring is a cornerstone of heterocyclic chemistry, present in a multitude of natural products and pharmaceuticals.[1] When functionalized with a phenyl group, the resulting phenylpyridine structure gains new properties, including increased lipophilicity, potential for pi-stacking interactions, and a three-dimensional architecture that can be finely tuned to interact with biological targets. The 2-Methyl-5-phenylpyridine variant, with its specific substitution pattern, offers a unique combination of a nucleophilic nitrogen atom, a reactive methyl group for further derivatization, and a phenyl ring that can be tailored to modulate pharmacological or material properties. This combination makes it an attractive starting point for library synthesis in drug discovery and a valuable building block for functional materials.[2][3]

Physicochemical Properties of the Parent Scaffold

A clear understanding of the fundamental properties of the core molecule is essential before embarking on the synthesis of its analogs.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁N | [4][5] |

| Molecular Weight | 169.22 g/mol | [4] |

| IUPAC Name | 2-methyl-5-phenylpyridine | [4] |

| CAS Number | 3256-88-0 | [6] |

| SMILES | CC1=NC=C(C=C1)C2=CC=CC=C2 | [4] |

| InChIKey | JXNAIOCJWBJGFQ-UHFFFAOYSA-N | [4][7] |

Synthetic Strategies: Constructing the Core

The efficient synthesis of the 2-Methyl-5-phenylpyridine core and its derivatives is paramount. The choice of synthetic route is often dictated by factors such as starting material availability, desired substitution patterns, functional group tolerance, and scalability.[2] Methodologies can be broadly categorized into modern cross-coupling techniques and classical cyclization reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern biaryl synthesis, offering high yields and broad substrate scope under relatively mild conditions.[2][8] These methods typically involve coupling a halopyridine with an organometallic phenyl reagent.

The Suzuki-Miyaura coupling is frequently the method of choice due to the stability, commercial availability, and low toxicity of the boronic acid reagents.[2][9] The reaction is tolerant of a wide range of functional groups and can often be performed in aqueous conditions, aligning with the principles of green chemistry.[8]

Experimental Protocol: Suzuki-Miyaura Synthesis of 2-Methyl-5-phenylpyridine